Bienvenue dans la boutique en ligne BenchChem!

EPZ032597

SMYD2 inhibition BTF3 methylation cellular target engagement

EPZ032597 is a noncompetitive SMYD2 inhibitor (IC50 16 nM) with exceptional cellular methylation suppression (IC50 0.031 µM)—22× more potent than LLY-507. Unlike peptide-competitive probes, its dual noncompetitive mechanism (peptide+SAM) provides a clean selectivity window (>40 µM proliferation IC50) for unambiguous target validation in PDAC research. Ideal for CETSA, ChIP, and Western blot assays requiring robust intracellular engagement without off-target cytotoxicity.

Molecular Formula C20H23N7O
Molecular Weight 377.4 g/mol
Cat. No. B14748908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ032597
Molecular FormulaC20H23N7O
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(N=N2)C(=O)NC3CN(C3)CC4=CN(N=C4)CC5=CC=CC=C5
InChIInChI=1S/C20H23N7O/c28-20(19-14-27(24-23-19)18-6-7-18)22-17-12-25(13-17)9-16-8-21-26(11-16)10-15-4-2-1-3-5-15/h1-5,8,11,14,17-18H,6-7,9-10,12-13H2,(H,22,28)
InChIKeySGVKMHGESLELKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EPZ032597: A Noncompetitive SMYD2 Inhibitor for Epigenetic Research and Oncology Studies


EPZ032597 (CAS 1887193-58-9) is a selective, noncompetitive inhibitor of the protein lysine methyltransferase SMYD2 (SET and MYND domain-containing protein 2) [1]. With a biochemical IC50 of 16 nM [2], it belongs to a distinct chemotype characterized by a 1-cyclopropyl-1H-1,2,3-triazole-4-carboxamide core linked via an azetidine spacer to a benzylpyrazole moiety . Unlike peptide-competitive SMYD2 inhibitors such as LLY-507, BAY-598, and AZ505, EPZ032597 functions as a noncompetitive inhibitor with respect to both peptide substrate and SAM cofactor, a mechanistic distinction with functional consequences for cellular activity and selectivity [3].

Why EPZ032597 Cannot Be Substituted by Other SMYD2 Inhibitors Like LLY-507 or BAY-598


The SMYD2 inhibitor landscape is mechanistically heterogeneous. While compounds like LLY-507, BAY-598, and AZ505 share a common target, they exhibit divergent inhibition mechanisms, cellular methylation suppression profiles, and off-target activity spectra. Critically, LLY-507 has been shown to produce anti-proliferative effects that are not attributable to SMYD2 inhibition, indicating significant off-target liabilities [1]. Conversely, EPZ032597 functions as a noncompetitive inhibitor with respect to both peptide substrate and SAM, a unique profile among characterized SMYD2 inhibitors that fundamentally alters its cellular methylation inhibition efficiency and selectivity window [2]. These mechanistic differences translate to substantial quantitative divergences in intracellular target engagement, physicochemical properties, and proliferation assay outcomes—rendering class-level interchangeability scientifically unsound for experimental design or procurement decisions.

EPZ032597: Quantitative Evidence of Differentiation from Closest SMYD2 Inhibitor Comparators


EPZ032597 Intracellular Methylation Inhibition: 22.3× Superior to LLY-507 and 1.9× Superior to BAY-598 in Cell-Based Assays

EPZ032597 demonstrates superior intracellular target engagement compared to peptide-competitive SMYD2 inhibitors. In a cell-based methylation assay measuring BTF3 substrate methylation, EPZ032597 achieved an intracellular methylation IC50 of 0.031 µM, representing a 22.3-fold improvement over LLY-507 (IC50 = 0.691 µM) and a 1.9-fold improvement over BAY-598 (IC50 = 0.058 µM) [1]. Notably, AZ505 required a dramatically higher concentration (IC50 = 13.9 µM) to achieve comparable intracellular methylation suppression, underscoring the functional advantage of EPZ032597's noncompetitive mechanism in a cellular context [1].

SMYD2 inhibition BTF3 methylation cellular target engagement intracellular potency

EPZ032597 Biochemical IC50 of 16 nM: 3.2× More Potent than AZ505 and 1.7× More Potent than BAY-598

In standardized biochemical assays measuring direct SMYD2 enzymatic activity, EPZ032597 exhibits an IC50 of 16 nM (n=2), positioning it as one of the most potent SMYD2 inhibitors characterized to date [1]. This represents a 3.2-fold improvement in biochemical potency over the peptide-competitive inhibitor AZ505 (IC50 = 51 nM, n=3) and a 1.7-fold improvement over BAY-598 (IC50 = 27 nM) [1]. The closely related EPZ033294 achieves higher biochemical potency (IC50 = 3.9 nM), but this advantage does not translate to superior intracellular methylation suppression, suggesting EPZ032597 occupies a distinct functional niche [1].

SMYD2 enzymatic assay biochemical potency IC50 comparison methyltransferase inhibition

EPZ032597 Cellular Proliferation IC50 >40 µM: Cleaner Phenotypic Profile vs. LLY-507 (IC50 = 1.8 µM) Reduces Off-Target Confounding

In a broad panel of cancer cell lines, EPZ032597 exhibited a cellular proliferation IC50 >40 µM across all tested lines, indicating minimal direct anti-proliferative activity at concentrations far exceeding its biochemical and intracellular methylation IC50 values [1]. In stark contrast, LLY-507 showed a proliferation IC50 of 1.8 µM (n=3) across the same panel, a value that is substantially lower than its intracellular methylation IC50 (0.691 µM) and has been explicitly attributed in the literature to off-target effects rather than SMYD2 inhibition [1][2]. This differential is corroborated by proliferation data from additional cancer cell lines where EPZ032597 showed no significant growth inhibition even at 10 µM, while LLY-507 produced clear anti-proliferative effects [3].

anti-proliferative activity off-target effects cancer cell panel phenotypic screening

EPZ032597 Physicochemical Profile: Lower cLogP (1.73) and Molecular Weight vs. LLY-507 and BAY-598 May Favor Aqueous Solubility

EPZ032597 possesses a favorable physicochemical profile relative to comparator SMYD2 inhibitors. With a molecular weight of 377.44 Da and a cLogP of 1.73, EPZ032597 is substantially smaller and more hydrophilic than LLY-507 (MW = 574.77 Da; cLogP = 6.86) and BAY-598 (MW = 525.34 Da; cLogP = 5.85) [1]. The total polar surface area of EPZ032597 (80.9 Ų) is intermediate among the tested compounds, lower than BAY-598 (113.6 Ų) but higher than LLY-507 (65.9 Ų) [1]. Experimental solubility data confirms EPZ032597 achieves 55 mg/mL (145.72 mM) in DMSO, providing practical formulation flexibility for in vitro studies [2].

physicochemical properties cLogP molecular weight drug-likeness solubility

EPZ032597 Demonstrates Dose-Dependent BTF3 Methylation Suppression in Cell-Based Western Blot Validation

Western blot analysis of BTF3 methylation in treated cells confirms that EPZ032597 produces dose-dependent suppression of SMYD2-mediated methylation in a cellular context [1]. While this qualitative validation does not include a direct comparator in the same blot, it serves as critical supporting evidence that the intracellular methylation IC50 of 0.031 µM reported for EPZ032597 translates to observable target engagement in standard immunoblotting assays [1]. This orthogonal validation strengthens confidence that the compound's cellular activity is mechanism-based rather than an assay artifact.

target engagement validation BTF3 methylation Western blot cellular pharmacodynamics

EPZ032597: Recommended Research Applications Based on Verified Differentiation Evidence


Investigating SMYD2-Mediated Methylation in Pancreatic Ductal Adenocarcinoma Models

EPZ032597 is explicitly indicated as a promising research tool for pancreatic ductal adenocarcinoma (PDAC) studies [1]. At its intracellular methylation IC50 of 0.031 µM, the compound achieves robust target engagement without the confounding anti-proliferative effects seen with LLY-507 at similar concentrations [2]. This clean window between methylation inhibition and growth suppression makes EPZ032597 the preferred choice for dissecting SMYD2's specific contribution to PDAC biology—as opposed to generic cytotoxicity—when designing experiments that interrogate epigenetic regulation of oncogenic pathways in pancreatic cancer cell lines [1][2].

Mechanistic Studies Requiring a Noncompetitive SMYD2 Inhibitor with Clean Selectivity Profile

For researchers investigating the structural biology or enzymatic mechanism of SMYD2, EPZ032597 offers a unique noncompetitive inhibition mode (with respect to both peptide substrate and SAM) that distinguishes it from all other characterized SMYD2 inhibitors, which are predominantly peptide-competitive or SAM-competitive [1]. This mechanistic distinction, combined with EPZ032597's clean proliferation profile (>40 µM IC50) compared to the off-target-tainted LLY-507 (1.8 µM IC50) [2], positions EPZ032597 as the tool of choice for studies where the biological readout must be attributed specifically to SMYD2 catalytic inhibition rather than to confounding off-target pharmacology [1][2].

Epigenetic Target Engagement Assays Requiring High Intracellular Potency

EPZ032597's intracellular methylation IC50 of 0.031 µM represents a 22.3-fold improvement over LLY-507 and a 448-fold improvement over AZ505 in suppressing BTF3 methylation in cells [1]. For applications such as cellular thermal shift assays (CETSA), chromatin immunoprecipitation (ChIP), or dose-response Western blotting where robust target engagement at the lowest possible concentration is essential, EPZ032597 provides superior intracellular potency per unit concentration compared to alternative SMYD2 chemical probes [1][2]. Its validated dose-dependent BTF3 methylation suppression by Western blot further confirms its utility in these endpoint assays [2].

In Vitro Studies Prioritizing Favorable Physicochemical Handling Properties

EPZ032597's substantially lower cLogP (1.73) and lower molecular weight (377.44 Da) relative to LLY-507 (cLogP 6.86, MW 574.77) and BAY-598 (cLogP 5.85, MW 525.34) suggest improved aqueous compatibility and reduced compound aggregation potential [1]. Combined with experimentally confirmed DMSO solubility of 55 mg/mL (145.72 mM) [3], EPZ032597 is particularly well-suited for laboratories performing medium- to high-throughput screening, long-term cell culture treatments requiring stable compound solubility, or assays where minimizing DMSO vehicle concentration is critical for maintaining cell health and data reproducibility [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for EPZ032597

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.